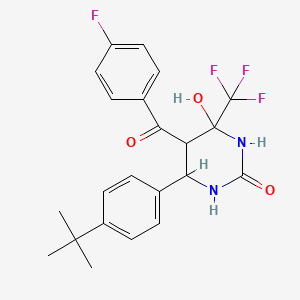methanolate](/img/structure/B11622673.png)
(E)-[1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene](4-methylphenyl)methanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is a complex organic compound featuring a benzothiazolium core, a methoxyphenyl group, and a dioxopyrrolidinylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazolium Core: This step involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazolium ion.
Introduction of the Methoxyphenyl Group: The benzothiazolium intermediate is then reacted with 3-methoxybenzaldehyde in the presence of a base to form the corresponding Schiff base.
Cyclization and Oxidation: The Schiff base undergoes cyclization and oxidation to form the dioxopyrrolidinylidene moiety.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylmethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the benzothiazolium core, converting it to a benzothiazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazolium and methoxyphenyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Benzothiazoline derivatives.
Substitution: Various substituted benzothiazolium and methoxyphenyl derivatives.
科学的研究の応用
Chemistry
In chemistry, (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to the benzothiazolium core, which can exhibit strong fluorescence properties. It is also investigated for its interactions with various biomolecules.
Medicine
Medically, the compound is explored for its potential therapeutic applications, including anti-cancer and anti-microbial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, the compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.
作用機序
The mechanism of action of (E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate involves its interaction with molecular targets such as enzymes and receptors. The benzothiazolium core can intercalate with DNA, while the methoxyphenyl group can interact with protein active sites. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
類似化合物との比較
Similar Compounds
Benzothiazole: A simpler compound with a similar core structure but lacking the additional functional groups.
Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Dioxopyrrolidinylidene Compounds: Compounds with the dioxopyrrolidinylidene moiety but different substituents.
Uniqueness
(E)-1-(1,3-benzothiazol-3-ium-2-yl)-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidenemethanolate is unique due to the combination of its benzothiazolium core, methoxyphenyl group, and dioxopyrrolidinylidene moiety. This combination imparts distinct electronic, chemical, and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C26H20N2O4S |
|---|---|
分子量 |
456.5 g/mol |
IUPAC名 |
(4E)-1-(1,3-benzothiazol-2-yl)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H20N2O4S/c1-15-10-12-16(13-11-15)23(29)21-22(17-6-5-7-18(14-17)32-2)28(25(31)24(21)30)26-27-19-8-3-4-9-20(19)33-26/h3-14,22,29H,1-2H3/b23-21+ |
InChIキー |
KFRIPSJDSUEFPU-XTQSDGFTSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)/O |
正規SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC4=CC=CC=C4S3)C5=CC(=CC=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(Diethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11622592.png)
![(5E)-1-(1,3-benzodioxol-5-yl)-5-[(5-bromo-1H-indol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11622599.png)
![4-octyl-2,3,4,5,6,7-hexahydrodicyclopenta[b,e]pyridin-8(1H)-imine](/img/structure/B11622600.png)
![2-[(4-Amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11622601.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)-1-piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622609.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-methylphenyl)(morpholin-4-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11622620.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11622623.png)

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B11622639.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-ethylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622644.png)
![3,5-bis(prop-2-en-1-yl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11622659.png)
![2-[(4-methylbenzyl)amino]-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622667.png)
![3-[2-benzoyl-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)hydrazino]-N-cyclohexylpropanamide](/img/structure/B11622669.png)

